molecular formula C14H16N2O4 B1271994 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid CAS No. 394654-07-0

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid

Cat. No.: B1271994
CAS No.: 394654-07-0
M. Wt: 276.29 g/mol
InChI Key: ROCYRFIEWHKAQL-UHFFFAOYSA-N
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Description

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions leading to the observed biological effect .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve a series of reactions that lead to the production or inhibition of certain molecules, which then result in the observed biological effect .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects can be expected to be diverse, depending on the specific biological activity involved .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also alter metabolic pathways, leading to changes in the levels of key metabolites and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in changes in cellular function, including alterations in cell growth and differentiation . These temporal effects highlight the need for careful handling and storage of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and the levels of key metabolites . For example, indole derivatives have been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in energy production and the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of the compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid is unique due to its specific structure, which combines an indole ring with an acetylated amino group and a 4-oxobutanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCYRFIEWHKAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375563
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394654-07-0
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
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